REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]([N:9]2[CH2:14][CH2:13][CH:12]([CH2:15][C:16]([O:18]C)=[O:17])[CH2:11][CH2:10]2)=[O:8])[CH:3]=1.CO.[OH-].[Na+]>O>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]([N:9]2[CH2:10][CH2:11][CH:12]([CH2:15][C:16]([OH:18])=[O:17])[CH2:13][CH2:14]2)=[O:8])[CH:3]=1 |f:2.3|
|
Name
|
methyl {1-[(5-methylisoxazol-3-yl)carbonyl]piperidin-4-yl}acetate
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NO1)C(=O)N1CCC(CC1)CC(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc twice
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NO1)C(=O)N1CCC(CC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 11.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |